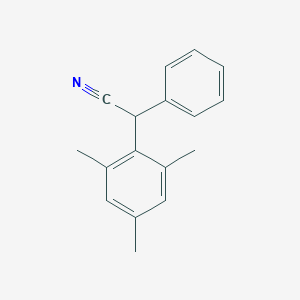
メシチル(フェニル)アセトニトリル
概要
説明
Mesityl(phenyl)acetonitrile is an organic compound that features a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to an acetonitrile moiety
科学的研究の応用
Mesityl(phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: Mesityl(phenyl)acetonitrile is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Mesityl(phenyl)acetonitrile is a complex organic compoundSimilar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that Mesityl(phenyl)acetonitrile may interact with targets related to the central nervous system.
Mode of Action
It’s known that many organic compounds interact with their targets through processes such as binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been involved in the synthesis of antidepressant molecules, which typically affect pathways related to neurotransmitter synthesis and reuptake .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body .
Result of Action
Similar compounds have been used in the synthesis of antidepressant molecules, which typically work by altering neurotransmitter levels in the brain, leading to changes in mood and behavior .
Action Environment
The action, efficacy, and stability of Mesityl(phenyl)acetonitrile can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of many organic compounds . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including factors such as the presence of specific enzymes or receptors, and the pH and temperature of the biological tissues .
生化学分析
Biochemical Properties
Mesityl(phenyl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with nitrile-metabolizing enzymes such as nitrilase and nitrile hydratase . These interactions are crucial as they facilitate the conversion of nitriles into amides and carboxylic acids, which are essential biochemical processes. The nature of these interactions involves the binding of mesityl(phenyl)acetonitrile to the active sites of these enzymes, leading to catalytic transformations.
Cellular Effects
The effects of mesityl(phenyl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mesityl(phenyl)acetonitrile has been shown to affect the activity of RhoA GTPases, which are pivotal in regulating cell morphology and motility . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, mesityl(phenyl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it has been found to inhibit the activity of certain nitrilases, thereby modulating the conversion of nitriles to amides . Furthermore, mesityl(phenyl)acetonitrile can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesityl(phenyl)acetonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to mesityl(phenyl)acetonitrile can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of mesityl(phenyl)acetonitrile vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, mesityl(phenyl)acetonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Mesityl(phenyl)acetonitrile is involved in several metabolic pathways, primarily those related to nitrile metabolism. It interacts with enzymes such as nitrilase and nitrile hydratase, which catalyze the conversion of nitriles to amides and carboxylic acids . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, mesityl(phenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of mesityl(phenyl)acetonitrile within tissues is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of mesityl(phenyl)acetonitrile is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
Mesityl(phenyl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of mesityl chloride with phenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of mesityl(phenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Mesityl(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the mesityl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mesityl(phenyl)acetonitrile can yield mesityl(phenyl)acetone or mesityl(phenyl)acetic acid.
Reduction: The primary product is mesityl(phenyl)methylamine.
Substitution: Products include brominated or nitrated derivatives of mesityl(phenyl)acetonitrile.
類似化合物との比較
Similar Compounds
Benzyl cyanide: Similar structure but lacks the mesityl group.
Phenylacetonitrile: Contains a phenyl group but no mesityl group.
Mesityl cyanide: Contains a mesityl group but no phenyl group.
Uniqueness
Mesityl(phenyl)acetonitrile is unique due to the presence of both mesityl and phenyl groups, which impart distinct steric and electronic properties
特性
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVUACUMRBSEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)

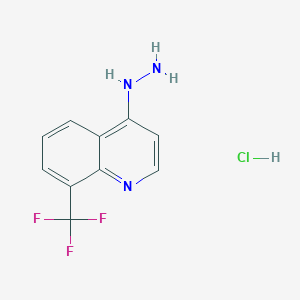
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
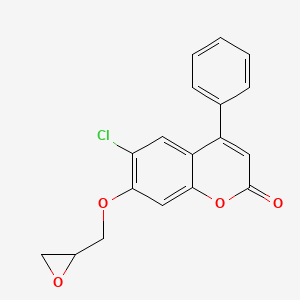
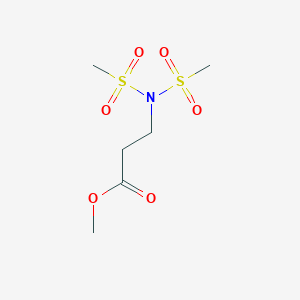
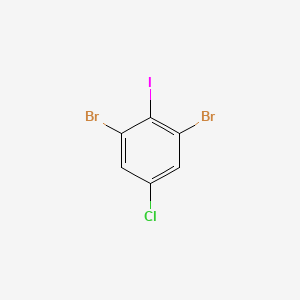
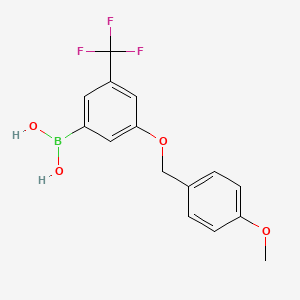


![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
